molecular formula C8H14O3 B562260 5-Methyl-5-propyl-2-dioxanone-d3 CAS No. 1184973-36-1

5-Methyl-5-propyl-2-dioxanone-d3

Cat. No. B562260
CAS RN: 1184973-36-1
M. Wt: 161.215
InChI Key: QPAWSFWKAUAJKW-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-propyl-2-dioxanone-d3 is a chemical compound with the molecular formula C8H11D3O3 and a molecular weight of 161.2 . It is also known by its chemical name, 5-(Methyl-d3)-5-propyl-1,3-dioxan-2-one . This compound is used in the synthesis of Carisoprodol .


Molecular Structure Analysis

The molecular structure of 5-Methyl-5-propyl-2-dioxanone-d3 can be represented by the SMILES notation: CCCC(COC1=O)(CO1)C([2H])([2H])[2H] . The InChI representation is InChI=1/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2 .

properties

IUPAC Name

5-propyl-5-(trideuteriomethyl)-1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAWSFWKAUAJKW-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(COC(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(=O)OC1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849621
Record name 5-(~2~H_3_)Methyl-5-propyl-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184973-36-1
Record name 5-(~2~H_3_)Methyl-5-propyl-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.